![molecular formula C24H26N2O5 B2381766 (4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone CAS No. 2034357-15-6](/img/structure/B2381766.png)
(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- Cytotoxicity and Apoptosis Induction: (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound from the phenstatin family, demonstrates potent cytotoxicity in tumor cell lines, with nanomolar IC50 values. It induces G2/M phase arrest in the cell cycle and triggers apoptosis, marked by chromatin condensation, caspase activation, and DNA fragmentation. Its anticancer potential is attributed to inhibiting tubulin polymerization and binding to the colchicine site, which disrupts microtubule formation in cancer cells (Magalhães et al., 2013).
Synthesis and Chemical Transformations
- Oxidation Synthesis of Xanthones: Cerium ammonium nitrate-mediated oxidation of related compounds, such as (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone, leads to the formation of xanthones and other products, showcasing the compound's versatility in organic synthesis (Johnson et al., 2010).
Antimicrobial Activities
Antimycobacterial Activity
Derivatives of (4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone display significant antimycobacterial properties, particularly against isoniazid-resistant Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Ali & Yar, 2007).
Antibacterial and Antifungal Properties
Certain derivatives of this compound show considerable antimicrobial activity, with methoxy group-containing compounds exhibiting higher effectiveness. These findings indicate the potential for developing new antimicrobial agents (Kumar et al., 2012).
Antitumor Effects
- In Vitro and In Vivo Antitumor Effects: The compound exhibits significant antitumor activity both in vitro and in vivo, without substantial toxicity. It enhances the response to other chemotherapeutic agents like 5-fluorouracil, suggesting its utility in combination cancer therapies (Magalhães et al., 2011).
Miscellaneous Applications
- Corrosion Inhibition: Some pyrazole derivatives of the compound act as efficient corrosion inhibitors for mild steel in hydrochloric acid solution. This application demonstrates the compound's potential in industrial settings, particularly in protecting metal surfaces from corrosion (Yadav et al., 2015).
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-[1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-28-18-9-7-16(8-10-18)24(27)26-13-12-25-11-5-6-19(25)22(26)17-14-20(29-2)23(31-4)21(15-17)30-3/h5-11,14-15,22H,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYDXSGXXGTNIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


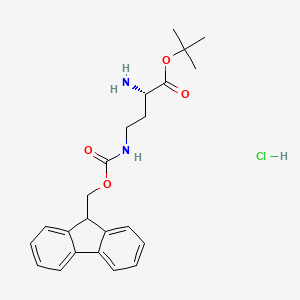

![N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2381690.png)

![2-(Benzo[d]thiazol-2-yl)-2-(2-chloropyrimidin-4-yl)acetonitrile](/img/structure/B2381694.png)
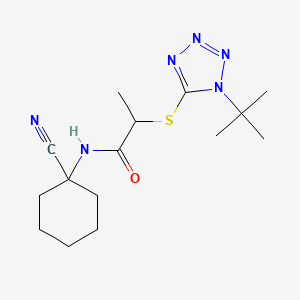
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381697.png)
![8-bromo-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2381698.png)
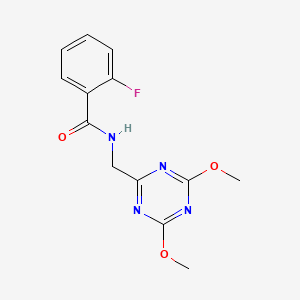
![1-(3,4-Difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2381700.png)
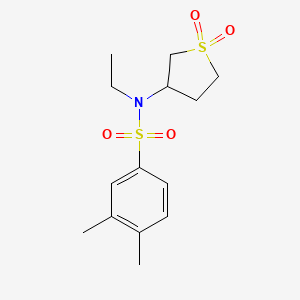
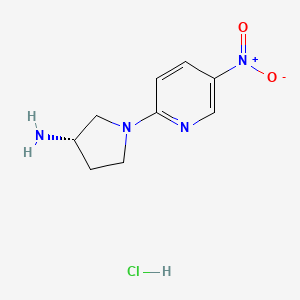
![1-[2-(2-Methoxyphenoxy)ethyl]-5-methylindole-2,3-dione](/img/structure/B2381706.png)